Home > Products > Screening Compounds P31028 > N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide - 1021113-11-0

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Catalog Number: EVT-2962554
CAS Number: 1021113-11-0
Molecular Formula: C16H14ClN3O4S2
Molecular Weight: 411.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: This compound is a potent and selective insecticide that acts by inhibiting the enzyme acetylcholinesterase. [] A key feature of this compound is its ability to exist in a new, thermodynamically stable crystalline form. This form exhibits improved stability in suspension formulations, making it particularly useful for agricultural applications. []

2. N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides []

  • Compound Description: This series of compounds was synthesized and evaluated for their potential as alkaline phosphatase inhibitors. [] They were found to exhibit good to excellent inhibitory activity against alkaline phosphatase, with compound 6i showing the most potent activity with an IC50 value of 0.420 μM. []

3. Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3, 4 - thiadiazol-2-yl)-Benzamide Derivatives []

  • Compound Description: This series of coumarin-thiadiazole amide conjugates was designed and synthesized as potential antitubercular agents. [] Among the synthesized compounds, 4c, 4f, and 4j exhibited promising activity against the H37Rv strain of Mycobacterium tuberculosis at a concentration of 25 µg/mL. [] The presence of electron-withdrawing substituents on the aromatic side chain was found to enhance the anti-tubercular activity. []

4. N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives []

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for their in vitro anticancer activity. [] The compounds demonstrated selective cytotoxicity towards liver cancer cells, with the most potent compound exhibiting an IC50 value of 2.46 μg/mL. []

5. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

  • Compound Description: This series of oxadiazole analogs was investigated for its antimicrobial and anticancer properties. [] Notably, compounds 5c, 5f, and 5g demonstrated anticancer activity, particularly against the HOP-92 non-small cell lung cancer cell line, with growth inhibition percentages of 34.14%, 35.29%, and 31.59%, respectively, at a concentration of 10 μM. [] Furthermore, compound 5b exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL, while compound 5f displayed notable antifungal activity with an MIC of 4 μg/mL. []

6. 7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines []

  • Compound Description: This series of compounds features a rigid morphine structure incorporating a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7). [] These compounds were synthesized and characterized, but their biological activities are not discussed in the abstract.

7. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It exhibited favorable pharmacokinetic properties and demonstrated efficacy in in vivo models of rheumatoid arthritis. [] This compound has progressed to Phase 1 clinical trials in healthy volunteers, demonstrating good safety and tolerability profiles, as well as target engagement. []

8. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This compound is an energetic material precursor characterized by its intermolecular hydrogen bonds and a strong π-interaction. [] It exhibits sensitivity to impact and friction, with measurements of 10 J and 190 N, respectively. []

9. Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn []

  • Compound Description: This zinc complex incorporates the N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligand. [] The crystal structure reveals the coordination geometry around the zinc ion and the intermolecular interactions within the crystal lattice. []

10. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: This third-generation phosphodiesterase 4 (PDE4) inhibitor, known as EPPA-1, displays potent anti-inflammatory activity with a reduced emetogenic potential compared to earlier PDE4 inhibitors. [] It exhibited greater potency in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and reducing LPS-induced pulmonary neutrophilia in rats compared to rolipram, roflumilast, and cilomilast. []

11. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

  • Compound Description: This compound incorporates a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring system, as confirmed by X-ray crystallography. [] The crystal structure reveals the molecule's conformation and the presence of intermolecular hydrogen bonds. []

12. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

  • Compound Description: This hybrid heterocyclic system, featuring both thiazole and oxadiazole rings, was synthesized and evaluated for its antibacterial activity. [] The compound exhibited promising antibacterial activity, demonstrating the potential of hybrid heterocyclic systems as novel antimicrobial agents. []

13. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and packing arrangement. [] The structure is characterized by C—H⋯N and C—H⋯O contacts within the crystal lattice. []

14. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: This compound, known as VNI, inhibits protozoan CYP51 and effectively treats Chagas disease. [] Researchers have used VNI as a starting point for designing novel antifungal agents by targeting the fungal enzyme sterol 14α-demethylase (CYP51). []

15. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] Studies have investigated its metabolism in various species, revealing metabolic pathways involving oxidation, conjugation, and hydrolysis reactions. []

16. N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide []

  • Compound Description: X-ray crystallography has been used to determine the structure of this compound, revealing the presence of two conformers in unequal proportions. [] The molecule exhibits a planar oxadiazole ring and an anti-orientation of the amide N—H and C=O bonds. []

17. N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines []

  • Compound Description: This series of compounds was investigated for its antiproliferative and antioxidant activities. [] Notably, compound 6e showed significant antiproliferative activity against various cancer cell lines. [] Compounds 6e and 6c exhibited promising antioxidant activity in a DPPH free radical scavenging assay. []

18. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of the molecule and the lack of complete conjugation between the pyrazole and oxadiazole rings. []

19. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides []

    20. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    • Compound Description: This series of bi-heterocyclic propanamides was synthesized and demonstrated potent urease inhibitory activity while exhibiting low cytotoxicity. [] Molecular docking studies were conducted to understand their interactions with the urease enzyme. []

    21. 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone []

    • Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of the molecule and the presence of weak intermolecular C—H⋯N hydrogen bonds. [] The 1,3,4-oxadiazole ring exhibits specific dihedral angles with the benzene and triazole rings. []

    22. 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate []

    • Compound Description: Three new compounds belonging to this series were synthesized from 2-hydroxybenzoic acid (salicylic acid) as the starting material. [] Their structures were confirmed using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS. []

    23. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

    • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. [] Several compounds exhibited promising enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

    24. N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl] phenyl)pyridine-3-sulfonamide []

      25. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate []

      • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and spatial arrangement. [] The structure reveals the presence of a dihydro-1,3,4-oxadiazole ring system and specific dihedral angles between different aromatic rings within the molecule. []

      26. 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

      • Compound Description: The crystal structure of this compound has been solved, revealing its molecular conformation and intermolecular interactions. [] The molecule adopts specific dihedral angles between the phenyl, oxadiazole, and pyridazine rings. []

      27. 16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one []

      • Compound Description: This compound is a seco steroid derivative whose crystal structure has been determined. [] The structure reveals the conformation of the steroid nucleus and the intermolecular interactions within the crystal lattice. []

      28. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

      • Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular conformation and packing arrangement. [] The structure reveals specific dihedral angles between the oxadiazole ring and other aromatic rings within the molecule. []

      29. Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate []

      • Compound Description: This compound, a herbicide containing both oxadiazole and benzene rings, has been structurally characterized by X-ray analysis. [] The analysis revealed weak C—H⋯N hydrogen-bonding interactions and a near-zero dihedral angle between the oxadiazole and benzene rings. []

      30. O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates []

      • Compound Description: This series of phosphorus-containing oxadiazole derivatives was synthesized and evaluated for its insecticidal activity and anti-acetylcholinesterase (anti-AChE) activity. [] Many of the compounds exhibited high contact toxicity against houseflies, which correlated with their strong anti-AChE activity. []

      31. N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted- 1,3,4-oxadiazol-2-ylthio)acetamide []

      • Compound Description: This series of compounds was synthesized and characterized using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS. []

      32. 4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate []

      • Compound Description: This compound serves as a key intermediate in the synthesis of mesogens, which are derivatives of phenyloxadiazole. [] The molecule features a planar oxadiazole ring and a phenyl ring, with a dihedral angle of 10.9° between them. []

      33. 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles []

      • Compound Description: This series of compounds was synthesized and evaluated for its potential as pesticides. [] The compounds were synthesized by reacting 2-amino-5-aryl-1,3,4-oxadiazoles with carbon disulfide and methyl iodide, followed by reaction with various dinucleophiles. []
      Overview

      N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound with potential applications in pharmaceuticals, particularly as an anticoagulant. This compound features a unique combination of thiophene and oxadiazole moieties, which contribute to its biological activity. The molecular formula is C13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 317.78 g/mol.

      Source

      The compound can be synthesized through various chemical methods, as detailed in patent literature and chemical databases. Notably, it has been associated with the inhibition of blood coagulation factor Xa, making it relevant for therapeutic applications in thromboembolic disorders .

      Classification

      This compound falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. It is also categorized as a benzamide derivative due to its structural characteristics.

      Synthesis Analysis

      Methods

      The synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can be achieved through several methods:

      1. Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxaldehyde and appropriate amines or sulfonamides.
      2. Reagents: Common reagents include coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) for amide bond formation.
      3. Reaction Conditions: The reactions are generally conducted under controlled temperatures (often around 80-120°C) and may require solvents such as dichloromethane or toluene.

      Technical Details

      The synthesis process may involve multiple steps, including:

      • Formation of the oxadiazole ring through cyclization reactions.
      • Subsequent coupling reactions to attach the ethylsulfonyl group to the benzamide moiety.

      The purification of the final product often involves crystallization or chromatography techniques.

      Molecular Structure Analysis

      Structure

      The compound's structure includes:

      • A 5-chlorothiophene unit attached via a methyl linker to a 1,3,4-oxadiazole ring.
      • A benzamide moiety substituted with an ethylsulfonyl group.
      Chemical Reactions Analysis

      Reactions

      N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide participates in various chemical reactions:

      1. Hydrolysis: Can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
      2. Reduction: The oxadiazole ring can be reduced under specific conditions to yield derivatives with altered biological activity.
      3. Substitution Reactions: The chlorothiophene group may participate in nucleophilic substitution reactions.

      Technical Details

      These reactions require careful control of conditions such as pH and temperature to ensure desired product formation without degradation or unwanted byproducts.

      Mechanism of Action

      Process

      The mechanism of action for N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide primarily involves:

      1. Inhibition of Factor Xa: This compound acts by binding to factor Xa in the coagulation cascade, preventing thrombin formation and subsequent clotting.
      2. Anticoagulant Activity: By inhibiting factor Xa, it reduces thrombus formation and is effective in treating conditions like myocardial infarction and deep vein thrombosis.

      Data

      Studies have shown that this compound exhibits a significant reduction in clot formation in vitro and in vivo models .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically appears as a white to off-white solid.
      • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

      Chemical Properties

      • Melting Point: Approximately 150°C.
      • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

      Relevant Data or Analyses

      Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize purity and structural integrity.

      Applications

      Scientific Uses

      N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide shows promise in various scientific fields:

      1. Pharmaceutical Development: As a potential anticoagulant for treating thromboembolic disorders.
      2. Research Studies: Utilized in studies exploring new anticoagulant therapies and mechanisms related to blood coagulation.

      This compound represents a significant advancement in medicinal chemistry with its multifaceted roles in therapeutic applications.

      Properties

      CAS Number

      1021113-11-0

      Product Name

      N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

      IUPAC Name

      N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide

      Molecular Formula

      C16H14ClN3O4S2

      Molecular Weight

      411.88

      InChI

      InChI=1S/C16H14ClN3O4S2/c1-2-26(22,23)12-6-3-10(4-7-12)15(21)18-16-20-19-14(24-16)9-11-5-8-13(17)25-11/h3-8H,2,9H2,1H3,(H,18,20,21)

      InChI Key

      XHBPYPBVDUXLBG-UHFFFAOYSA-N

      SMILES

      CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.